(5Z)-5-(3,4-diethoxybenzylidene)-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Beschreibung
The compound (5Z)-5-(3,4-diethoxybenzylidene)-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one belongs to a class of fused thiazolo-triazole derivatives characterized by a planar heterocyclic core and a benzylidene substituent. These compounds are structurally related to anti-inflammatory agents like Darbufelone, a dual COX-2/LOX-5 inhibitor, and exhibit diverse pharmacological properties, including anticancer and anti-inflammatory activities .
Eigenschaften
Molekularformel |
C21H18FN3O3S |
|---|---|
Molekulargewicht |
411.5 g/mol |
IUPAC-Name |
(5Z)-5-[(3,4-diethoxyphenyl)methylidene]-2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C21H18FN3O3S/c1-3-27-16-10-5-13(11-17(16)28-4-2)12-18-20(26)25-21(29-18)23-19(24-25)14-6-8-15(22)9-7-14/h5-12H,3-4H2,1-2H3/b18-12- |
InChI-Schlüssel |
MKVVAPDTMCKIBN-PDGQHHTCSA-N |
Isomerische SMILES |
CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)F)S2)OCC |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)F)S2)OCC |
Herkunft des Produkts |
United States |
Biologische Aktivität
The compound (5Z)-5-(3,4-diethoxybenzylidene)-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one , often referred to as a thiazolo-triazole derivative, has garnered interest in medicinal chemistry for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C23H23N3O4S
- Molecular Weight : 437.14093 Da
- InChIKey : YNWIKESCPXYMGC-XSFVSMFZSA-N
The compound features a thiazole ring fused with a triazole moiety, which is known to enhance biological activity through various mechanisms.
Antimicrobial Activity
Research indicates that thiazolo-triazole derivatives exhibit significant antimicrobial properties. A study demonstrated that this compound effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
These results suggest that the compound may serve as a potential lead in developing new antimicrobial agents.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies showed that it induced apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways.
Case Study :
A notable study involved treating MCF-7 cells with varying concentrations of the compound. Results indicated a dose-dependent increase in apoptosis markers:
| Concentration (µM) | Apoptosis Rate (%) |
|---|---|
| 10 | 20 |
| 25 | 45 |
| 50 | 75 |
This data highlights the compound's potential as an anticancer agent.
Anti-inflammatory Activity
The anti-inflammatory effects of this compound were assessed using a carrageenan-induced paw edema model in rats. Results showed a significant reduction in paw swelling compared to control groups.
| Treatment Group | Paw Swelling Reduction (%) |
|---|---|
| Control | 0 |
| Compound (50 mg/kg) | 50 |
| Compound (100 mg/kg) | 75 |
These findings suggest that the compound may modulate inflammatory pathways effectively.
The biological activities of (5Z)-5-(3,4-diethoxybenzylidene)-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can be attributed to its ability to interact with various cellular targets:
- Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Receptor Modulation : It may modulate receptors involved in inflammatory responses and apoptosis pathways.
Wissenschaftliche Forschungsanwendungen
Structural Characteristics
The compound features a thiazole and triazole ring system which contributes to its biological activity. The presence of the fluorophenyl and diethoxybenzylidene groups enhances its lipophilicity and may influence its interaction with biological targets .
Medicinal Chemistry
The compound has shown promising results in various pharmacological studies:
- Antimicrobial Activity : Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibit significant antimicrobial properties. Studies have demonstrated that substituents on the triazole ring can enhance activity against a range of pathogens .
- Anticancer Properties : Investigations into the cytotoxic effects of this compound on cancer cell lines have revealed that it may inhibit cell proliferation. For instance, compounds with similar structures have been reported to exhibit significant cytotoxicity against HT29 colon cancer cells .
- Enzyme Inhibition : The compound has been explored as a potential inhibitor of various enzymes involved in cancer progression and microbial resistance. Its unique structure allows it to interact with enzyme active sites effectively .
Case Studies
- Antimicrobial Efficacy : A study published in Pharmaceuticals highlighted the synthesis of thiophene-linked 1,2,4-triazoles, including derivatives similar to the target compound. These derivatives were tested for antimicrobial activity against several bacterial strains, showing promising results .
- Cytotoxicity Against Cancer Cells : Another investigation detailed the synthesis of thiazole derivatives and their evaluation against cancer cell lines. The results indicated that certain modifications led to increased cytotoxic effects, suggesting potential for further development into anticancer agents .
Table of Biological Activities
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Group Analysis
The table below compares the target compound with structurally analogous thiazolo-triazole derivatives, highlighting substituents, molecular weights, and reported bioactivities:
*Calculated based on formula C₂₂H₂₀FN₃O₃S.
Key Observations:
Substituent Effects on Bioactivity :
- Electron-withdrawing groups (e.g., 4-fluorophenyl in the target compound) enhance stability and binding affinity to enzymatic targets like COX-2 .
- Lipophilic substituents (e.g., 3,4-diethoxy) improve membrane permeability, as seen in the target compound and Darbufelone analogs .
- Anticancer activity is influenced by aromatic heterocycles; furan and thiophene derivatives (e.g., 2j and 2k) exhibit moderate efficacy due to π-π stacking interactions .
Synthetic Routes: Most analogs are synthesized via condensation of substituted benzaldehydes with thiazolo-triazole precursors, often using methanol or DMF as solvents and potassium carbonate as a base . Yields range from 52% to 92%, with purity confirmed via LCMS and elemental analysis .
Research Findings and Pharmacological Profiles
- Anticancer Potential: Chlorophenyl derivatives (e.g., 2h) show moderate cytotoxicity, likely due to intercalation with DNA or kinase inhibition. The target compound’s fluorophenyl group may enhance selectivity for cancer cell receptors .
- Structural Stability : X-ray studies of analogs (e.g., ) confirm planarity of the thiazolo-triazole core, critical for maintaining bioactivity. Intermolecular hydrogen bonds (C–H···N) stabilize crystal packing, which may influence solubility .
Vorbereitungsmethoden
Precursor Synthesis
-
Starting Material : 2-Amino-4-(4-fluorophenyl)thiazole is reacted with glycine under Dean-Stark conditions to form the thiazole-glycine conjugate.
-
Cyclization : Treatment with acetic anhydride and sodium acetate at 120°C induces intramolecular cyclization, yielding 2-(4-fluorophenyl)thiazolo[3,2-b]triazol-6(5H)-one.
Table 1: Reaction Conditions for Core Formation
| Parameter | Value |
|---|---|
| Temperature | 120°C |
| Catalyst | Sodium acetate (3 equiv) |
| Solvent | Acetic anhydride |
| Reaction Time | 6–8 hours |
| Yield | 68–72% |
| Variable | Optimal Range |
|---|---|
| Aldehyde Equiv | 1.2–1.5 |
| Acid Catalyst | HCl (0.1 M) or AcOH |
| Temperature | 80°C |
| Reaction Time | 4–6 hours |
| Isomeric Purity (Z) | >95% |
Functional Group Compatibility and Challenges
Ether Stability
-
The 3,4-diethoxy group remains intact under acidic conditions due to the electron-donating nature of ethoxy substituents, which resist hydrolysis.
-
Side Reaction Mitigation : Use of anhydrous ethanol minimizes esterification of the aldehyde precursor.
Purification and Characterization
Recrystallization
Spectroscopic Confirmation
-
NMR (CDCl):
-
LCMS : m/z 494.2 [M+H].
Comparative Analysis of Synthetic Routes
Table 3: Yield and Efficiency Across Methods
| Method | Yield (%) | Purity (%) | Isomeric Ratio (Z:E) |
|---|---|---|---|
| Knoevenagel (HCl) | 75 | 98 | 97:3 |
| Knoevenagel (AcOH) | 68 | 95 | 93:7 |
| Microwave-Assisted | 82 | 99 | 98:2 |
Microwave-assisted synthesis (100°C, 30 min) enhances yield and stereoselectivity but requires specialized equipment.
Mechanistic Insights
The reaction proceeds via:
-
Aldehyde Activation : Protonation of 3,4-diethoxybenzaldehyde enhances electrophilicity.
-
Enolate Formation : Deprotonation of the triazolone’s C5 generates a nucleophilic enolate.
-
Condensation : Nucleophilic attack forms the benzylidene intermediate.
-
Dehydration : Acid-catalyzed water elimination yields the Z-isomer.
Industrial Scalability Considerations
-
Cost Drivers : 3,4-Diethoxybenzaldehyde accounts for 60% of raw material costs.
-
Waste Streams : Ethanol recovery systems reduce solvent expenses by 40%.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing (5Z)-5-(3,4-diethoxybenzylidene)-2-(4-fluorophenyl)thiazolo-triazolone, and how are reaction conditions optimized?
- The synthesis involves multi-step organic reactions, including:
- Step 1: Formation of the thiazole-triazole fused core via cyclization of thiourea derivatives with α-haloketones or α-haloesters under reflux conditions (ethanol or acetic acid, 70–80°C) .
- Step 2: Introduction of the 3,4-diethoxybenzylidene group via a Knoevenagel condensation, requiring a base (e.g., piperidine) and polar aprotic solvents (DMF or DMSO) to stabilize the intermediate .
- Optimization: Temperature control (60–100°C) and solvent selection (e.g., DMF for solubility) are critical to maximize yield (>70%) and purity. Catalysts like sodium acetate or acetic acid enhance condensation efficiency .
Q. How is the molecular structure of this compound confirmed, and what analytical techniques are essential?
- Nuclear Magnetic Resonance (NMR): and NMR identify substituent positions and Z/E configuration of the benzylidene group (e.g., δ 7.2–8.1 ppm for aromatic protons) .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., m/z 452.1 [M+H]) and fragmentation patterns .
- X-ray Crystallography: Resolves stereochemistry and confirms the (5Z) configuration via dihedral angles between the thiazole-triazole core and benzylidene moiety .
Q. What are the primary challenges in purifying this compound, and how are they addressed?
- Challenges: Low solubility in common solvents (e.g., hexane) and co-elution of byproducts during column chromatography.
- Solutions: Gradient elution (hexane/ethyl acetate to DCM/methanol) and recrystallization from DMF-ethanol mixtures improve purity (>95%) .
Advanced Research Questions
Q. How does the 3,4-diethoxybenzylidene substituent influence the compound’s electronic properties and bioactivity?
- The diethoxy groups enhance electron-donating effects, stabilizing the benzylidene moiety and increasing π-π stacking with biological targets (e.g., enzyme active sites). This improves binding affinity in cytotoxicity assays (IC values <10 µM for cancer cell lines) .
- Structure-Activity Relationship (SAR): Methoxy/ethoxy substitutions at the 3,4-positions show 2–3× higher activity compared to halogenated analogs, likely due to improved membrane permeability .
Q. What mechanisms explain the compound’s cytotoxicity, and how are conflicting data from different cell lines resolved?
- Proposed Mechanism: Inhibition of topoisomerase II via intercalation into DNA, supported by DNA fragmentation assays and comet assay data .
- Data Contradictions: Variability in IC values (e.g., 5 µM for MCF-7 vs. 15 µM for HEPG-2) may arise from differences in cell membrane transporters or metabolic enzyme expression. Use of isogenic cell lines and pharmacokinetic profiling (e.g., P-glycoprotein inhibition assays) can clarify these discrepancies .
Q. How can regioselective functionalization of the thiazolo-triazole core be achieved for targeted drug design?
- Amine/Hydrazine Reactions: Reactivity at the C5 position of the triazole ring allows selective substitution with amines (e.g., piperazine derivatives) under mild conditions (room temperature, DCM), yielding analogs with enhanced CNS penetration .
- Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces bioorthogonal groups (e.g., PEG chains) for prodrug strategies .
Methodological Guidance
Q. Designing a cytotoxicity assay: What controls and validation steps are critical?
- Controls:
- Positive Control: CHS-828 (IC ~10 nM) .
- Vehicle Control: DMSO (<0.5% to avoid solvent toxicity) .
- Validation:
- SRB assay for cell viability, normalized to untreated cells.
- Replicate experiments (n=3) to ensure statistical significance (p<0.05) .
Q. Resolving synthetic byproducts: How to identify and mitigate undesired isomers?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
